molecular formula C21H25NO4 B159360 1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- CAS No. 129026-48-8

1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-

Cat. No. B159360
CAS RN: 129026-48-8
M. Wt: 355.4 g/mol
InChI Key: JPCHHZXQVHSGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-152 and is a member of the taxane family of compounds.

Mechanism of Action

Studies: Further studies are needed to fully understand the mechanism of action of AN-152 and its effects on cancer cells.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AN-152 in humans and to determine its potential for use in cancer treatment.
In conclusion, AN-152 is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of AN-152 is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer treatment. However, its synthetic nature and complex synthesis method may limit its availability and accessibility for research purposes.

Future Directions

There are several potential future directions for AN-152 research, including:
1. Combination therapy: AN-152 may be used in combination with other cancer treatments to enhance its efficacy and reduce the risk of drug resistance.
2. Targeted drug delivery: The development of targeted drug delivery systems could improve the efficacy and reduce the toxicity of AN-152.
3.

Synthesis Methods

The synthesis of AN-152 involves several steps, including the reaction of 10-(2-hydroxyethoxy)-9-anthracenylmethyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to form AN-152.

Scientific Research Applications

AN-152 has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, prostate, and ovarian cancer.

properties

CAS RN

129026-48-8

Product Name

1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3

InChI Key

JPCHHZXQVHSGGC-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO

Canonical SMILES

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO

Other CAS RN

129026-48-8

synonyms

502U83
BW 502U83
BW-502U83
BW502U83

Origin of Product

United States

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